![molecular formula C13H24N6O2 B4139187 N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine
説明
N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine, also known as dapagliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.
作用機序
Dapagliflozin works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen reduces the reabsorption of glucose and increases its excretion in the urine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
Dapagliflozin has been shown to have several biochemical and physiological effects, including a decrease in fasting plasma glucose, postprandial glucose, and glycated hemoglobin levels. It also reduces body weight and blood pressure, and improves insulin sensitivity and beta-cell function in patients with type 2 diabetes mellitus.
実験室実験の利点と制限
Dapagliflozin has several advantages for use in lab experiments, including its specificity for SGLT2 and its ability to inhibit glucose reabsorption in the kidneys. However, its limitations include its potential for off-target effects and the need for careful monitoring of renal function in patients with impaired kidney function.
将来の方向性
There are several future directions for research on N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen, including its potential for use in combination with other antidiabetic agents, its effects on cardiovascular and renal outcomes, and its use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate the long-term safety and efficacy of N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen in patients with type 2 diabetes mellitus.
科学的研究の応用
Dapagliflozin has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen has been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes mellitus.
特性
IUPAC Name |
4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-4-18(5-2)8-6-7-10(3)17-13-11(19(20)21)12(14)15-9-16-13/h9-10H,4-8H2,1-3H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUDAMJFOFLRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。